molecular formula C15H22O3 B14837446 2-(Cyclohexyloxy)-5-isopropoxyphenol

2-(Cyclohexyloxy)-5-isopropoxyphenol

Cat. No.: B14837446
M. Wt: 250.33 g/mol
InChI Key: NUGGSPBQCBIILV-UHFFFAOYSA-N
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Description

2-(Cyclohexyloxy)-5-isopropoxyphenol is a substituted phenol derivative characterized by a benzene ring with two alkoxy groups: a cyclohexyloxy moiety at the ortho position (C2) and an isopropoxy group at the meta position (C5), alongside a hydroxyl group at the para position (C4) (inferred from IUPAC nomenclature rules). This compound is structurally related to antioxidants, pharmaceutical intermediates, or specialty chemicals due to its phenolic backbone and bulky substituents.

Properties

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

2-cyclohexyloxy-5-propan-2-yloxyphenol

InChI

InChI=1S/C15H22O3/c1-11(2)17-13-8-9-15(14(16)10-13)18-12-6-4-3-5-7-12/h8-12,16H,3-7H2,1-2H3

InChI Key

NUGGSPBQCBIILV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)OC2CCCCC2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclohexyloxy)-5-isopropoxyphenol typically involves the nucleophilic aromatic substitution reaction. One common method includes the reaction of 2,5-dihydroxyphenol with cyclohexyl bromide and isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 2-(Cyclohexyloxy)-5-isopropoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form cyclohexyloxy and isopropoxy derivatives.

    Substitution: The phenolic hydrogen can be substituted with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

    Oxidation: Quinones and related derivatives.

    Reduction: Cyclohexyloxy and isopropoxy derivatives.

    Substitution: Alkylated or acylated phenol derivatives.

Scientific Research Applications

2-(Cyclohexyloxy)-5-isopropoxyphenol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cyclohexyloxy)-5-isopropoxyphenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer processes, influencing various biochemical pathways. The compound may also interact with cellular receptors and enzymes, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Cyclohexyl 5-Bromo-2-hydroxybenzoate ()

  • Structure : Features a cyclohexyl ester at C2, a hydroxyl group at C2, and a bromine atom at C4.
  • Key Differences :
    • Functional Groups : The bromine substituent (electron-withdrawing) contrasts with the isopropoxy group (electron-donating) in the target compound, altering electronic properties and reactivity.
    • Positioning : The hydroxyl group is at C2 here, whereas in the target compound, hydroxyl is at C3.
  • Applications : Brominated aromatic compounds are often intermediates in pharmaceuticals or agrochemicals, suggesting this analog may prioritize halogen-based reactivity .

2-(Cyclopropylmethoxy)-5-isopropylbenzaldehyde ()

  • Structure : A benzaldehyde derivative with cyclopropylmethoxy (C2) and isopropyl (C5) groups.
  • Key Differences: Functional Group: The aldehyde (-CHO) at C1 replaces the hydroxyl group, making this compound more reactive toward nucleophilic additions.
  • Applications: Aldehydes are common in fragrance or polymer industries, diverging from phenolic applications .

Cyclohexyl Methyl Methylphosphonate ()

  • Structure : A phosphonate ester with cyclohexyl and methyl groups attached to phosphorus.
  • Key Differences: Core Structure: Phosphonates exhibit distinct reactivity (e.g., hydrolysis resistance) compared to phenolic ethers.
  • Applications : Phosphonates are used as flame retardants, lubricants, or nerve agent analogs .

Structural and Functional Analysis Table

Compound Name Molecular Formula Key Substituents Functional Groups Potential Applications Evidence ID
This compound C₁₅H₂₂O₃ Cyclohexyloxy (C2), Isopropoxy (C5) Phenol, Ethers Antioxidants, Synthesis Intermediates Inferred
Cyclohexyl 5-Bromo-2-hydroxybenzoate C₁₄H₁₇BrO₃ Cyclohexyl ester (C2), Br (C5) Ester, Hydroxyl, Halogen Pharmaceuticals
2-(Cyclopropylmethoxy)-5-isopropylbenzaldehyde C₁₄H₁₈O₂ Cyclopropylmethoxy (C2), Isopropyl (C5) Aldehyde, Ethers Fragrances, Polymers
Cyclohexyl Methyl Methylphosphonate C₈H₁₇O₃P Cyclohexyl, Methyl (P-bound) Phosphonate Flame Retardants, Lubricants

Research Findings and Trends

  • Isopropoxy groups balance electron donation and steric effects .
  • Reactivity: Phenolic hydroxyl groups enable antioxidant activity via radical scavenging, whereas phosphonates or aldehydes prioritize electrophilic or coordination chemistry .
  • Synthetic Challenges : Introducing multiple alkoxy groups on aromatic rings often requires selective protection/deprotection strategies, as seen in analogous benzoate syntheses .

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